molecular formula C19H14FN3OS B11150243 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide

Cat. No.: B11150243
M. Wt: 351.4 g/mol
InChI Key: LTRNSMLKXAVMKC-UHFFFAOYSA-N
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Description

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, a thiazole ring, and an indole moiety, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The final step involves coupling the thiazole derivative with an indole acetamide under specific reaction conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-methoxy-2-{(1E)-2-[(Z)-(5-phenyl-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate
  • Ethyl acetoacetate
  • Dimethylformamide compound with (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide stands out due to its unique combination of a fluorophenyl group, a thiazole ring, and an indole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H14FN3OS

Molecular Weight

351.4 g/mol

IUPAC Name

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide

InChI

InChI=1S/C19H14FN3OS/c20-16-4-2-1-3-15(16)19-23-14(11-25-19)10-18(24)22-13-6-5-12-7-8-21-17(12)9-13/h1-9,11,21H,10H2,(H,22,24)

InChI Key

LTRNSMLKXAVMKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)C=CN4)F

Origin of Product

United States

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